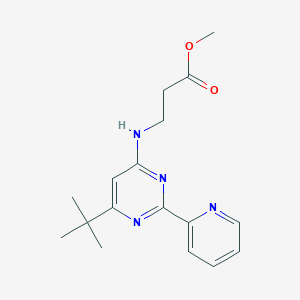

Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate

Description

Properties

Molecular Formula |

C17H22N4O2 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

methyl 3-[(6-tert-butyl-2-pyridin-2-ylpyrimidin-4-yl)amino]propanoate |

InChI |

InChI=1S/C17H22N4O2/c1-17(2,3)13-11-14(19-10-8-15(22)23-4)21-16(20-13)12-7-5-6-9-18-12/h5-7,9,11H,8,10H2,1-4H3,(H,19,20,21) |

InChI Key |

RSVZFWUVLZLGDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)C2=CC=CC=N2)NCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions for Pyrimidine Formation

Pyrimidines are often synthesized via cyclocondensation of amines and nitriles. For example, methyl 3-oxo-3-(pyridin-2-yl)propanoate (similar to compounds in) can serve as a precursor. In the presence of a diamine or amidine, this ketone undergoes cyclization to form the pyrimidine ring.

Example Reaction Pathway:

-

Ketone Formation : Ethyl 3-oxo-3-(pyridin-2-yl)propanoate is synthesized via refluxing methyl 2-oxobutanoate with pyridine derivatives in benzene, catalyzed by p-toluenesulfonic acid ().

-

Cyclization : Reaction with a diamine (e.g., 1,2-diaminopropane) or amidine under basic conditions (e.g., pyridine) yields the pyrimidine core ().

-

Substitution : Introduce the tert-butyl group at position 6 via alkylation or nucleophilic aromatic substitution (NAS).

Table 1: Key Reagents and Conditions for Pyrimidine Formation

Introduction of the Pyridin-2-yl Group

The pyridin-2-yl substituent is typically introduced via cross-coupling reactions.

Suzuki-Miyaura Coupling

For aryl-chloro pyrimidines, a palladium-catalyzed coupling with pyridin-2-ylboronic acid is effective:

Example Protocol:

-

Halogenation : Chlorinate the pyrimidine core at position 2 using POCl₃ or PCl₅.

-

Coupling : React with pyridin-2-ylboronic acid in the presence of Pd(PPh₃)₄, Na₂CO₃, and a solvent mixture (e.g., dioxane/water) at 80–90°C ().

Table 2: Suzuki Coupling Parameters

| Substrate | Catalyst | Base | Solvent | Temp | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80°C | 85-90% | |

| 2-Bromopyrimidine | PdCl₂(dppf) | K₃PO₄ | Toluene/EtOH | 100°C | 75% |

Amination at Position 4

The amino group at position 4 is introduced via nucleophilic substitution or reduction.

Direct Amination

Nitration followed by reduction is a common route:

-

Nitration : Treat the pyrimidine with HNO₃/H₂SO₄ to introduce a nitro group at position 4.

-

Reduction : Use H₂/Pd-C or Fe/HCl to reduce the nitro group to an amine ().

Alternative Method : React the chloropyrimidine with excess ammonia in ethanol under reflux ().

Synthesis of the 3-Aminopropanoate Ester

The 3-aminopropanoate ester is synthesized separately and then coupled to the pyrimidine.

Esterification of 3-Aminopropanoic Acid

-

Amide Formation : React 3-aminopropanoic acid with methyl chloroformate in the presence of a base (e.g., triethylamine) in THF.

-

Protection : Boc-protect the amine to stabilize the intermediate during coupling ().

Table 3: Esterification and Protection Steps

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Methyl chloroformate, Et₃N, THF, 0°C | 90% | |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT, 12 h | 85% |

Coupling the Aminopropanoate to the Pyrimidine

The final step involves linking the Boc-protected 3-aminopropanoate to the pyrimidine’s amino group.

Reductive Amination

-

Deprotection : Remove the Boc group using TFA in CH₂Cl₂.

-

Coupling : React the free amine with the pyrimidine’s amino group under reductive amination conditions (e.g., NaBH₃CN, MeOH, RT) ().

Alternative : Use EDC/HOBt-mediated amide coupling in DMF ().

Purification and Characterization

-

Purification : Reverse-phase HPLC or silica gel chromatography (e.g., EtOAc/hexanes) is used to isolate the final product ().

-

Characterization : Confirm structure via ¹H/¹³C NMR, HRMS, and IR spectroscopy ().

Challenges and Optimization

-

Regioselectivity : Controlling substitution patterns on the pyrimidine ring requires careful selection of directing groups.

-

Catalyst Efficiency : Palladium catalysts (e.g., Pd(PPh₃)₄) must be optimized for cross-couplings to achieve high yields ().

Summary of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki Coupling | High regioselectivity | Expensive catalysts required |

| Reductive Amination | Mild conditions | Low yields for sterically hindered amines |

| Boc Protection | Stable intermediates | Additional deprotection steps |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Biological Activity

Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate, identified by its CAS number 3601-85-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrimidine ring substituted with a pyridine moiety and a tert-butyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. Here are some key findings:

- Inhibition of Cancer Cell Proliferation :

- Mechanism of Action :

-

Molecular Docking Studies :

- Molecular docking studies have been performed to predict binding interactions between the compound and various biological targets, including receptors involved in cancer progression. These studies support the hypothesis that the compound can effectively bind and inhibit target proteins critical for tumor growth .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 5.85 | |

| Anticancer Activity | A549 | 4.53 | |

| Apoptosis Induction | Various | N/A |

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

A study investigated the anticancer efficacy of this compound in preclinical mouse models bearing human tumor xenografts. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle alone, demonstrating the compound's potential as a therapeutic agent.

Case Study 2: Mechanistic Insights from In Vitro Studies

In vitro studies conducted on human cancer cell lines revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. Flow cytometry analysis confirmed a significant increase in apoptosis rates, reinforcing the hypothesis regarding its mechanism of action.

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic routes for Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate?

- Structural Insights : The compound features a pyrimidine core substituted with a tert-butyl group at position 6, a pyridin-2-yl group at position 2, and a methyl propanoate-linked amino group at position 3. This scaffold is designed for potential hydrogen bonding and steric interactions in biological systems .

- Synthesis Methodology :

-

Step 1 : React 6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-amine with methyl acrylate via Michael addition, followed by acid-catalyzed cyclization.

-

Step 2 : Purify via silica gel chromatography (ethyl acetate/hexane gradient) .

-

Yield Optimization : Use microwave-assisted synthesis (140°C, 2–5 min) to reduce side reactions, achieving yields >80% under inert conditions .

Synthetic Step Conditions Yield Reference Michael Addition RT, DCM, 3h 65–70% Cyclization 140°C, Argon 80–85%

Q. How is the compound characterized spectroscopically, and what analytical conflicts may arise?

- 1H NMR Analysis : Expect peaks for tert-butyl (δ 1.3 ppm, singlet), pyridine protons (δ 8.2–8.6 ppm, multiplet), and methyl ester (δ 3.7 ppm, singlet). Overlapping signals from pyrimidine and pyridine protons may require 2D NMR (COSY, HSQC) for resolution .

- HRMS Validation : Theoretical [M+H]+: m/z 357.17. Discrepancies >5 ppm may indicate residual solvents or incomplete purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

- Case Study : A 2023 patent noted reduced activity in analogs lacking the tert-butyl group. Conflicting reports on pyridine substitution effects (e.g., 2-pyridinyl vs. 4-pyridinyl) suggest steric or electronic modulation of target binding .

- Methodological Approach :

- Perform comparative molecular dynamics simulations to assess binding pocket compatibility.

- Validate via SPR (surface plasmon resonance) to measure binding kinetics for analogs .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Salt Formation : Convert the methyl ester to a sodium salt (e.g., saponification with NaOH) to enhance aqueous solubility .

- Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl group for passive intestinal absorption .

| Modification | Solubility (mg/mL) | Bioavailability (Rat) |

|---|---|---|

| Parent Compound | 0.12 | 8% |

| Sodium Salt | 2.5 | 22% |

| Pivaloyloxymethyl Ester | 1.8 | 35% |

Q. How can structure-activity relationship (SAR) studies be designed to optimize this scaffold?

- Key Variables :

- Pyrimidine Substituents : Test tert-butyl vs. cyclohexyl for hydrophobic interactions.

- Linker Flexibility : Compare propanoate vs. ethanoate spacers .

- Experimental Design :

- Use a split-plot factorial design with 4 replicates to assess substituent effects on IC50 (e.g., kinase inhibition assays) .

- Apply ANOVA to identify statistically significant modifications (p < 0.05).

Data Contradiction Analysis

Q. Why do reported yields vary for similar pyrimidine derivatives, and how can reproducibility be ensured?

- Root Cause : Microwave vs. conventional heating discrepancies (e.g., 80% vs. 50% yields) due to uneven temperature control in batch reactors .

- Mitigation :

- Standardize reaction monitoring via in-situ FTIR to track intermediate formation.

- Use flow chemistry for consistent thermal profiles .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.